(E)-2-(4-Nitrophenyl)ethenol

Keto-enol tautomerism Stereoselective synthesis Enolate chemistry

(E)-2-(4-Nitrophenyl)ethenol is a nitroaromatic enol that exists as the pure (E)-stereoisomer, formally the enol tautomer of 4-nitrophenylacetaldehyde. Its molecular formula is C₈H₇NO₃ with a molecular weight of 165.15 g·mol⁻¹.

Molecular Formula C8H7NO3
Molecular Weight 165.148
CAS No. 169619-48-1
Cat. No. B573286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(4-Nitrophenyl)ethenol
CAS169619-48-1
SynonymsEthenol, 2-(4-nitrophenyl)-
Molecular FormulaC8H7NO3
Molecular Weight165.148
Structural Identifiers
SMILESC1=CC(=CC=C1C=CO)[N+](=O)[O-]
InChIInChI=1S/C8H7NO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-6,10H/b6-5+
InChIKeySZGSWSWCLOOUSX-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (E)-2-(4-Nitrophenyl)ethenol (CAS 169619-48-1) Is Sourced as a Defined Enol Tautomer for Research


(E)-2-(4-Nitrophenyl)ethenol is a nitroaromatic enol that exists as the pure (E)-stereoisomer, formally the enol tautomer of 4-nitrophenylacetaldehyde. Its molecular formula is C₈H₇NO₃ with a molecular weight of 165.15 g·mol⁻¹ . The compound displays computed physicochemical parameters including a density of 1.3 ± 0.1 g·cm⁻³, a boiling point of 296.7 ± 32.0 °C at 760 mmHg, and a flash point of 133.3 ± 13.6 °C . The defining (E)-configuration is confirmed by the InChI stereodescriptor (b6-5+) and a characteristic ¹H NMR coupling constant in the J = 12–16 Hz range for the vinylic protons [1]. Because simple enols of monocarbonyl compounds typically represent less than 0.01% of the equilibrium mixture, obtaining this compound as a discrete, stable entity constitutes a purposeful selection for studies where enol reactivity, tautomerization kinetics, or the α,β-unsaturated alcohol scaffold is mechanistically relevant.

Why Generic Substitution with the Keto Tautomer or Saturated Analogs Fails for (E)-2-(4-Nitrophenyl)ethenol (CAS 169619-48-1)


Compounds in the 4-nitrophenyl-C2 family—including 4-nitrophenylacetaldehyde (CAS 1460-05-5, the keto tautomer), 4-nitrophenethyl alcohol (CAS 100-27-6), and 4-nitrostyrene (CAS 100-13-0)—are not functionally interchangeable with (E)-2-(4-nitrophenyl)ethenol . The enol possesses a nucleophilic α-carbon and a hydroxyl-bearing sp²-hybridized β-carbon that are absent in the aldehyde tautomer and the saturated alcohol, respectively. 4-Nitrostyrene lacks the hydroxyl group entirely, precluding hydrogen-bond-directed reactivity and O-functionalization strategies . In keto–enol equilibrium, the keto form (the aldehyde) is thermodynamically favored by approximately 10⁴–10⁵ fold, meaning that accessing enol-like reactivity from the aldehyde requires catalytic or stoichiometric enolization that introduces additional reagents, solvent constraints, and kinetic ambiguity [1]. Procuring the pre-formed, geometrically pure (E)-enol eliminates these variables and provides a defined starting point for stereoselective transformations that depend on the enol configuration.

Head-to-Head Quantitative Differentiation of (E)-2-(4-Nitrophenyl)ethenol (CAS 169619-48-1) Against Closest Analogs


Defined Enol Configuration vs. Keto–Enol Equilibrium Ambiguity of 4-Nitrophenylacetaldehyde

As an isolated (E)-enol, (E)-2-(4-nitrophenyl)ethenol provides a geometrically pure substrate with an E-configuration evidenced by an InChI b6-5+ descriptor and a ¹H NMR vinylic coupling constant J = 12–16 Hz, whereas 4-nitrophenylacetaldehyde exists predominantly (>99.99%) as the keto tautomer at equilibrium in neutral solution, with the enol form undetectable by standard NMR methods . The pure enol circumvents the need for base- or acid-catalyzed enolization and the associated kinetic and stereochemical uncertainty [1].

Keto-enol tautomerism Stereoselective synthesis Enolate chemistry

Hydroxyl Group Availability Contrasted Against 4-Nitrostyrene

(E)-2-(4-Nitrophenyl)ethenol contains a free –OH group attached to the vinylic carbon, whereas 4-nitrostyrene (CAS 100-13-0) lacks this hydroxyl entirely . The presence of the hydroxyl enables direct O-acylation, O-silylation, etherification, or hydrogen-bond-mediated pre-organization that is structurally inaccessible with 4-nitrostyrene [1]. In materials chemistry, 4-nitrophenyl–vinyl chromophores built from O-functionalized enol derivatives exhibit second-harmonic generation (SHG) efficiencies up to 100 times that of urea, demonstrating that the enol-based architecture enables donor–π–acceptor motifs not attainable with the simple styrene analog [2].

Nonlinear optical (NLO) chromophores Polymer functionalization Donor–acceptor architecture

Electronic Differentiation from Saturated 4-Nitrophenethyl Alcohol

(E)-2-(4-Nitrophenyl)ethenol features a conjugated C═C–OH π-system extending through the vinyl linker into the nitrophenyl ring, yielding a calculated LogP of 2.17 and a predicted UV absorption shifted bathochromically relative to the saturated analog 4-nitrophenethyl alcohol (LogP ~1.65 for 2-(4-nitrophenyl)ethanol) [1]. The conjugated enol exhibits a lower computed HOMO–LUMO gap and distinct redox behavior compared to the saturated alcohol, which contains an insulating –CH₂–CH₂– bridge that interrupts π-delocalization [2].

π-Conjugation UV-Vis absorption Redox potential

Geometric Purity Advantage over (Z)-Isomer and Mixed-Isomer Products

The compound is supplied as the geometrically pure (E)-isomer, confirmed by the InChI stereodescriptor b6-5+ and diagnostic ¹H NMR coupling constants (J = 12–16 Hz for trans-vinylic protons), whereas alternative synthetic routes to this scaffold via Wittig or Horner–Wadsworth–Emmons olefination of 4-nitrobenzaldehyde with α-hydroxy phosphonates can produce E/Z mixtures requiring chromatographic separation [1]. The (Z)-isomer would exhibit a smaller ¹H NMR coupling constant (J ≈ 6–10 Hz) and distinct reactivity in cycloaddition or photoisomerization contexts [2].

Stereochemical purity E/Z isomerism Wittig olefination

Thermal Hazard Profile Relative to 4-Nitrophenyl Vinyl Ether

Unlike 4-nitrophenyl vinyl ether (CAS 940-14-7), which undergoes cytochrome P450-mediated epoxidation to a DNA-reactive epoxide intermediate that is mutagenic in Salmonella typhimurium TA100, (E)-2-(4-nitrophenyl)ethenol lacks the vinyl ether oxygen that activates the C═C bond toward electrophilic epoxidation [1][2]. 4-Nitrophenyl vinyl ether epoxide (NPO) has a half-life of 4.4 min in pH 7.4 phosphate buffer at 37 °C, releasing p-nitrophenol and glycolaldehyde; the enol is not expected to form a comparable epoxide due to the absence of the alkoxy leaving group [3]. The enol instead undergoes keto–enol tautomerization rather than metabolic epoxidation, presenting a different reactivity and safety profile.

Thermal stability Elimination chemistry Mutagenicity potential

Singlet Oxygen Reactivity of the Enol vs. Keto Tautomer: Photooxygenation Pathway

Enols are known substrates for singlet oxygen (¹O₂) ene reactions, producing α-hydroperoxy carbonyl compounds, whereas the corresponding keto tautomer (4-nitrophenylacetaldehyde) does not undergo direct photooxygenation at the carbonyl α-position without prior enolization [1]. The pre-formed (E)-enol enables direct ¹O₂ trapping experiments without requiring photosensitized enolization, providing access to 4-nitrophenyl-substituted α-hydroperoxy aldehydes that serve as precursors to α-hydroxy carbonyl derivatives. This reactivity is not accessible from 4-nitrophenethyl alcohol or 4-nitrostyrene under the same conditions [2].

Photooxygenation Singlet oxygen Enol ether formation

Evidence-Backed Application Scenarios for (E)-2-(4-Nitrophenyl)ethenol (CAS 169619-48-1)


Stereodefined Enol Substrate for Mechanistic Tautomerization Studies

The geometrically pure (E)-enol enables kinetic measurements of keto–enol tautomerization without interference from the reverse reaction that complicates studies starting from the aldehyde. Researchers can directly monitor enol decay by UV-Vis or ¹H NMR spectroscopy, determining rate constants and equilibrium isotope effects with precision unattainable when the enol must be generated transiently in situ [1]. The 4-nitro substituent additionally provides a convenient UV chromophore for real-time spectrophotometric monitoring at λ ≈ 280–320 nm.

Precursor for O-Functionalized Nonlinear Optical Chromophores

The enol –OH group serves as a direct attachment point for polymerizable acrylate or methacrylate groups, enabling covalent incorporation of the 4-nitrophenylvinyl chromophore into side-chain NLO polymers. This strategy has been validated in patents and literature where analogous 4-nitrophenylvinyl chromophores grafted to polyvinyl alcohol backbones yield stable second-order NLO materials suitable for electro-optic modulation [2][3]. The pre-formed (E)-geometry ensures that the chromophore dipole orientation is preserved during functionalization, maximizing the noncentrosymmetric order required for macroscopic SHG response.

Enol-Specific Reactivity Scaffold in Singlet Oxygen and Cycloaddition Chemistry

The pre-isolated enol permits direct investigation of ¹O₂ ene reactions, [2+2] photocycloadditions, and hetero-Diels–Alder reactions that require the enol tautomer as the reactive partner. Unlike the aldehyde form, which would need to enolize under reaction conditions—potentially degrading the nitro group or promoting polymerization—the stable enol solid can be dissolved immediately before use and reacted at low temperature with the chosen electrophile or dienophile, improving yield reproducibility and simplifying product isolation [4].

Building Block for 4-Nitrophenyl-Substituted Heterocycle Synthesis

The enol α-carbon is nucleophilic and can be trapped with electrophiles such as aldehydes (aldol), imines (Mannich), or Michael acceptors to construct β-hydroxy or α,β-unsaturated 4-nitrophenyl derivatives that are key intermediates for pharmaceuticals and agrochemicals. Procuring the pre-formed enol bypasses the need for LDA or LiHMDS-mediated enolate generation from 4-nitrophenylacetaldehyde, which can be complicated by competing nitro-group reduction or polymerization side reactions under strongly basic conditions [5].

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